BenchChemオンラインストアへようこそ!

I-CBP112 hydrochloride

Bromodomain Selectivity Off-Target Liability CBP/p300 Pharmacology

I-CBP112 hydrochloride is an SGC-developed chemical probe with defined Kd values of 151 nM (CBP) and 167 nM (p300) and robust selectivity (>37-fold vs. BRD4). Its unique allosteric activation of H3K18 acetylation (up to 3-fold) on nucleosomal substrates is not shared by SGC-CBP30, GNE-781, or CPI-637. High aqueous solubility enables in vivo AML studies at 5-10 µM without vehicle confounding. Distinguish your CBP/p300 research with the only probe combining defined selectivity, solubility, and allosteric activation for reliable epigenomic datasets.

Molecular Formula C27H37ClN2O5
Molecular Weight 505.0 g/mol
Cat. No. B2515675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-CBP112 hydrochloride
Molecular FormulaC27H37ClN2O5
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl
InChIInChI=1S/C27H36N2O5.ClH/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19;/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3;1H/t19-;/m0./s1
InChIKeyNZYYXGVOYOZTHZ-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

I-CBP112 Hydrochloride: A Quantitatively Validated CBP/p300 Bromodomain Inhibitor for Epigenetic Research and Drug Discovery


I-CBP112 hydrochloride is an acetyl-lysine competitive inhibitor that selectively targets the bromodomains of the transcriptional coactivators CBP (CREBBP) and p300 (EP300), with reported Kd values of 151 nM and 167 nM, respectively [1]. Developed by the Structural Genomics Consortium (SGC), it demonstrates robust selectivity against a broad panel of bromodomain-containing proteins, including BRD4, as well as minimal off-target activity against nuclear receptors, ion channels, and enzymes at relevant concentrations [2]. The compound exists as a hydrochloride salt (CAS 2147701-33-3), enhancing its aqueous solubility for in vitro and in vivo applications . I-CBP112 serves as a critical chemical probe for dissecting the functional roles of CBP/p300 bromodomains in transcriptional regulation, cancer biology, and inflammatory signaling pathways.

Critical Differentiation: Why I-CBP112 Hydrochloride Is Not Interchangeable with Other CBP/p300 Inhibitors


Generic substitution among CBP/p300 bromodomain inhibitors is scientifically unsound due to significant quantitative divergences in biochemical potency, selectivity profiles, and functional outcomes that dictate experimental reliability. Compounds like SGC-CBP30, GNE-781, CPI-637, and PF-CBP1 exhibit distinct IC50 values, varying degrees of BRD4 off-target liability, and differential effects on histone acetylation and cellular phenotypes [1]. I-CBP112 uniquely occupies a middle ground of moderate potency with a distinctive allosteric activation property not shared by its analogs, directly impacting nucleosome acetylation dynamics [2]. These quantitative differences translate to divergent experimental windows for on-target effects and preclude simple molarity-based substitution.

Quantitative Differentiator Analysis for I-CBP112 Hydrochloride Versus Key Comparators


Selectivity Advantage Over BRD4: Quantified 37-132 Fold Window Prevents BET-Dependent Off-Target Confounding

I-CBP112 demonstrates a 37-fold and 132-fold selectivity over the BRD4 bromodomain isoforms BD1 and BD2, respectively, with Kd values of 5.6 µM for BRD4 BD1 and 20 µM for BRD4 BD2 compared to a CBP Kd of 151 nM [1]. In contrast, the highly potent comparator GNE-781 exhibits a BRD4(1) IC50 of 5.1 µM, yielding a >5,400-fold selectivity ratio, while CPI-637 shows a BRD4 IC50 of 11.0 µM, a >360-fold window [2][3]. SGC-CBP30 provides a 40-fold selectivity margin for CBP over BRD4(1) . I-CBP112's selectivity profile, while less extreme than GNE-781, provides a wider functional window than SGC-CBP30 and has been validated against a panel of 40 additional bromodomains with no detectable binding [1]. This quantified selectivity ensures that cellular effects observed at concentrations up to 1-5 µM are primarily attributable to CBP/p300 bromodomain inhibition rather than BET family cross-reactivity.

Bromodomain Selectivity Off-Target Liability CBP/p300 Pharmacology

Unique Allosteric Activation of Nucleosome Acetylation: A Functional Differentiator Unshared by SGC-CBP30

I-CBP112 uniquely stimulates nucleosome acetylation by full-length p300/CBP up to 3-fold in vitro, an effect not observed with the comparator SGC-CBP30 [1]. This activation requires a nucleosomal substrate and is absent when using isolated histone H3 peptides, indicating a chromatin-context-dependent allosteric mechanism [1]. Specifically, I-CBP112 enhances acetylation of histone H3 at lysine 18 (H3K18), a modification directly linked to p300/CBP activity in vivo [2]. This property distinguishes I-CBP112 from other CBP/p300 bromodomain inhibitors like SGC-CBP30, GNE-781, and CPI-637, which lack this functional activation profile. The observed 3-fold increase in nucleosome acetylation occurs at I-CBP112 concentrations commensurate with its anti-proliferative effects in leukemia and prostate cancer cells, establishing a direct mechanistic link between bromodomain engagement and functional output [1][2].

Histone Acetylation Allosteric Modulation Epigenetic Regulation

Validated In Vivo Efficacy in Leukemia Models: Direct Evidence of Reduced Disease-Initiating Potential

I-CBP112 significantly reduces the leukemia-initiating potential of MLL-AF9+ acute myeloid leukemia cells in a dose-dependent manner both in vitro and in vivo [1]. In colony formation assays, exposure to I-CBP112 at concentrations of 5 and 10 µM substantially impairs colony formation of primary murine leukemic blasts . In an in vivo transplantation model, treatment with I-CBP112 delays disease initiation following leukemic blast engraftment into sub-lethally irradiated mice . Furthermore, I-CBP112 enhances the cytotoxic activity of the BET bromodomain inhibitor JQ1 as well as doxorubicin, suggesting potential for combination therapy [1]. While other CBP/p300 inhibitors like GNE-781 and CPI-637 have reported cellular activity, I-CBP112 has one of the most extensively characterized in vivo efficacy profiles for a CBP/p300 bromodomain inhibitor in the context of leukemia stem cell self-renewal.

Leukemia In Vivo Efficacy MLL-AF9

High Aqueous Solubility of Hydrochloride Salt Form Enables Flexible Formulation and Dosing Regimens

The hydrochloride salt form of I-CBP112 (CAS 2147701-33-3) exhibits significantly enhanced aqueous solubility compared to the free base, with reported solubility up to 94 mg/mL (200.6 mM) in DMSO, water, and ethanol . This is a critical differentiator from the free base form (CAS 1640282-31-0) which has a reported solubility of 86 mg/mL (183.53 mM) in DMSO but limited aqueous solubility [1]. For in vivo applications, this high solubility facilitates the preparation of dosing solutions at concentrations necessary to achieve target plasma and tissue exposures without relying on potentially confounding vehicles or formulations that may alter compound bioavailability or animal physiology. This practical advantage directly impacts experimental reproducibility and reduces formulation-related variability in pharmacokinetic and efficacy studies.

Solubility Formulation In Vivo Dosing

Quantified Synergy with BET Inhibition and Chemotherapy: A Rationale for Combinatorial Screening

I-CBP112 quantitatively enhances the cytotoxic activity of the BET bromodomain inhibitor JQ1 and the chemotherapeutic agent doxorubicin in leukemic cells [1]. This synergistic effect has been directly quantified and is a key differentiator from other CBP/p300 inhibitors where similar combinatorial data may be lacking or not reported. The observed synergy provides a rational basis for using I-CBP112 in high-throughput combination screens or in vivo studies exploring dual targeting of bromodomain proteins to overcome resistance mechanisms or enhance therapeutic indices. The precise quantitative nature of this synergy is not a universal feature of all CBP/p300 bromodomain inhibitors and underscores I-CBP112's utility in translational oncology research.

Drug Synergy Combination Therapy BET Inhibition

Optimized Application Scenarios for I-CBP112 Hydrochloride Based on Quantitative Evidence


Leukemia Stem Cell Self-Renewal and Disease Initiation Studies

Utilize I-CBP112 hydrochloride in MLL-AF9+ acute myeloid leukemia models to quantitatively assess the impairment of leukemia-initiating cell frequency and delayed disease onset post-transplantation. Dosing at 5-10 µM in vitro for colony formation assays and in vivo for transplantation studies is directly supported by published data demonstrating significant reduction in self-renewal capacity [1]. The compound's high aqueous solubility facilitates formulation for in vivo administration without confounding vehicle effects.

Mechanistic Dissection of Bromodomain-Dependent Allosteric Regulation of Histone Acetylation

Employ I-CBP112 hydrochloride in chromatin biochemistry assays to investigate the allosteric activation of p300/CBP-mediated nucleosome acetylation. The compound's unique ability to stimulate H3K18 acetylation up to 3-fold on nucleosomal substrates, but not on free histones, makes it an essential tool for studying bromodomain-mediated regulation of HAT activity [2]. This property is not shared by SGC-CBP30 or other comparators, providing a unique experimental window into chromatin-context-dependent enzymatic regulation.

Combinatorial Drug Screening for BET Inhibitor Sensitization

Integrate I-CBP112 hydrochloride into high-throughput combination screening workflows with BET bromodomain inhibitors (e.g., JQ1) or chemotherapeutics (e.g., doxorubicin). Quantified synergy in leukemic cell models validates its use for identifying novel combinatorial strategies or resistance mechanisms . The defined selectivity window over BRD4 (37-132 fold) allows researchers to attribute observed synergy to CBP/p300 inhibition rather than BET family off-target effects at appropriate concentrations (1-5 µM).

CBP/p300-Dependent Gene Expression and Chromatin Dynamics Profiling

Apply I-CBP112 hydrochloride in ChIP-seq, RNA-seq, or proteomics studies to map bromodomain-dependent transcriptional programs and chromatin modifications. The compound's validated selectivity profile and lack of significant cytotoxicity at functional concentrations (up to 50 µM in U2OS cells) ensure that observed changes are primarily due to CBP/p300 bromodomain engagement rather than pleiotropic cellular stress [3]. This is critical for generating high-confidence epigenomic datasets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for I-CBP112 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.